molecular formula C8H12N2O B14788766 Piperidine, 2-(2-oxazolyl)-

Piperidine, 2-(2-oxazolyl)-

Cat. No.: B14788766
M. Wt: 152.19 g/mol
InChI Key: QTQRREGTSQGWQL-UHFFFAOYSA-N
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Description

Piperidine, 2-(2-oxazolyl)- is a heterocyclic compound featuring a six-membered piperidine ring (C₅H₁₁N) substituted at the 2-position with a 1,3-oxazole moiety. The oxazole group is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to the compound's electronic and steric properties.

The compound’s piperidine core allows for conformational flexibility, while the oxazole substituent introduces hydrogen-bonding capabilities and π-π stacking interactions. These features make it a valuable scaffold in developing enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-piperidin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H12N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2

InChI Key

QTQRREGTSQGWQL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 2-(2-oxazolyl)-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the cyclization of nitriles and alkynes using transition metals . Additionally, the van Leusen reaction, which employs tosylmethylisocyanides (TosMICs), is a well-established method for synthesizing oxazole-based molecules .

Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine. This process is efficient and scalable, making it suitable for large-scale production . The use of transition metal catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Oxazole Moiety

The oxazole ring undergoes nucleophilic attack, particularly under alkaline conditions or with primary aliphatic amines. For example:

  • Reaction with Piperidine : Oxazolo[3,2-a]pyridinium salts react with piperidine to form indolizine derivatives via oxazole ring-opening. In one study, 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate (1b ) reacts with piperidine to yield 2-(p-nitrophenyl)-5-piperidylindolizine (4 ) in 66% yield .

  • Alkaline Hydrolysis : The oxazole ring opens in aqueous NaOH to form aminobutadiene derivatives (e.g., 2 and 3 ), with product distribution dependent on temperature .

Table 1: Oxazole Ring-Opening Reactions

SubstrateNucleophileConditionsProductYieldRef.
1b PiperidineReflux, 15 min5-Piperidylindolizine (4 )66%
OxazolopyridiniumNaOH (aq)RT, 20 min(1E,3E)-Aminobutadiene (2 )60%

Condensation Reactions Involving the Piperidine Amine

The piperidine amine participates in condensation with aldehydes to form oxazolopiperidines. For instance:

  • Reaction with Aldehydes : 2-Hydroxymethylpiperidine (2-HMP) reacts with aldehydes (e.g., propanal, pivaldehyde) via iminium ion intermediates to yield hexahydro-3-alkyl-1,3-oxazolopiperidines (4–15 ) in ~80% average yield . Steric and electronic factors influence diastereoselectivity, favoring pseudo-equatorial C-3 substituents .

Table 2: Oxazolopiperidine Formation from 2-HMP

AldehydeProductConditionsYieldRef.
Propanal6 Toluene, RT, 20 min85%
Pivaldehyde11 Toluene, reflux, 1 h80%

Catalytic Transformations

Palladium and ruthenium catalysts enable functionalization of the piperidine-oxazole scaffold:

  • Palladium-Catalyzed Oxidation : Oxazole-containing palladium complexes (e.g., [(PBO)Pd(NCMe)₂][OTf]₂) mediate styrene oxidation to acetophenones via Pd-alkylperoxide intermediates .

  • Ruthenium-Catalyzed Decarbonylation : Piperidine-2-carboxylates undergo Ru-catalyzed decarbonylative arylation with arylboronic acids to yield 2-arylpyrrolidines .

Table 3: Catalytic Reactions

CatalystSubstrateReaction TypeProductYieldRef.
Pd(II)/QuinoxStyreneOxidation with H₂O₂Acetophenone90%
Ru(0)Piperidine-2-esterDecarbonylative arylation2-Arylpyrrolidine75%

Multicomponent Reactions (MCRs)

The piperidine and oxazole functionalities participate in MCRs to generate complex heterocycles:

  • Ugi-Type Reactions : 2-Aminophenol, aldehydes, and isocyanides form benzo[d]oxazol-2-yl-piperidine derivatives in TFE at 55°C .

  • Passerini–Smiles Reaction : Electron-deficient phenols and isocyanides yield α-aryloxy amides, demonstrating the oxazole’s role as an electron-withdrawing group .

Table 4: MCR-Derived Products

ComponentsConditionsProductYieldRef.
2-Aminophenol, NMP, isocyanideTFE, 55°C, 12 hBenzo[d]oxazol-2-yl-piperidine70%

Substitution and Functionalization

  • Electrophilic Substitution : The oxazole’s C-5 position undergoes halogenation or nitration, guided by quantum chemical calculations .

  • Piperidine N-Alkylation : Piperidine’s nitrogen reacts with alkyl halides or epoxides to form N-alkylated derivatives, enhancing solubility for pharmacological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Piperidine, 2-(2-oxazolyl)- with analogs differing in heterocyclic substituents, functional groups, or substitution patterns. Key parameters include structural features, physicochemical properties, and biological applications.

Piperidine Derivatives with Oxazole Variants
Compound Name Substituent/Modification Key Properties/Applications Reference
Piperidine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)- Oxadiazole (1,2,4-oxadiazole) with methyl group Enhanced metabolic stability; used in kinase inhibitors. Oxadiazole’s electron-deficient nature improves membrane permeability.
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine Fluorobenzyl-substituted oxazole Increased lipophilicity; potential CNS activity due to fluorine’s electronegativity. Used in antimicrobial research.
(R)-2-((R)-1-(Diphenylphosphino)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole Dihydrooxazole + diphenylphosphino group Chiral ligand in asymmetric catalysis. Partial saturation of oxazole reduces aromaticity, altering reactivity.

Key Observations :

  • Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 1,2,4-oxadiazole in ) are more electron-deficient than oxazoles, improving solubility and binding to polar enzyme pockets.
  • Substituent Effects: Fluorobenzyl groups () enhance bioavailability and target affinity, while phosphino groups () enable coordination chemistry.
Piperidine Derivatives with Other Heterocycles
Compound Name Heterocycle Type Key Properties/Applications Reference
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Oxadiazole + pyrimidine Dual heterocyclic system enhances DNA/RNA binding. Explored in antiviral therapies.
4-[4-(tert-Butyl)phenyl]-1-[[3-methyl-4-isopropyl-5-oxo-2(5H)-isoxazolyl]carbonyl]piperidine Isoxazolone Bulky tert-butyl group increases steric hindrance; used in enzyme inhibition (e.g., ACC2).
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine Trifluoromethylphenoxy + BOC-protected amine BOC group aids in peptide synthesis; trifluoromethyl improves metabolic stability.

Key Observations :

  • Pyrimidine Integration (): Adds planar aromaticity for intercalation into nucleic acids.
  • Isoxazolone vs. Oxazole : Isoxazolone’s ketone group introduces hydrogen-bond acceptor sites, enhancing enzyme inhibition (e.g., ACC2 inhibitors like ND-64652 in ).

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